2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE
Description
Significance of Aryl Sulfonyl Esters within Coumarin (B35378) Chemistry
Aryl sulfonyl esters derived from hydroxycoumarins represent an important subclass of coumarin derivatives. The covalent attachment of a sulfonyl group to the coumarin core can significantly modify the molecule's electronic properties and reactivity. Research has shown that coumarin-derived sulfonyl esters can act as potent inhibitors of enzymes such as alkaline phosphatases. nih.gov A synthesized library of these compounds demonstrated that most were effective inhibitors of human tissue-nonspecific alkaline phosphatase (hTNAP) and human intestinal alkaline phosphatase (hIAP). nih.gov
Furthermore, the sulfonamide group, which is structurally related to sulfonate esters, has been incorporated into coumarin-based molecules to create inhibitors for carbonic anhydrases, enzymes associated with several diseases. nih.gov The inclusion of sulfonate ester groups has also been investigated for its role in reactive oxygen species (ROS) inhibition, suggesting potential for developing anti-inflammatory agents. eurekaselect.com This functionalization strategy highlights the utility of the sulfonyl group in designing new bioactive molecules based on the coumarin template.
Overview of Chromen-2-one (Coumarin) Scaffolds in Synthetic and Materials Sciences
The chromen-2-one, or coumarin, scaffold is a prominent structural motif found in numerous natural products and synthetic compounds. nih.govnih.gov This benzopyrone framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. mdpi.comnih.govnih.gov Coumarin derivatives have been explored for their anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. chemmethod.comresearchgate.net
The versatility of the coumarin core extends beyond medicine into materials science. nih.gov Its unique fluorescent properties have led to the development of coumarin-based chemosensors, probes, and stains for applications in molecular recognition and bioorganic chemistry. mdpi.commdpi.com The synthetic accessibility and the ease with which the coumarin ring system can be functionalized have made it a cornerstone for the development of a vast number of derivatives with tailored properties for specific scientific applications. nih.govresearchgate.net
Research Focus on the Chemical Structure and Reactivity of the Compound
The specific compound, particularly its C-4 methylated analog, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (B104242), has been synthesized and characterized in detail, including through X-ray crystallography. nih.gov The synthesis typically involves an O-sulfonylation reaction of the corresponding 7-hydroxycoumarin (e.g., 7-hydroxy-4-methylcoumarin) with p-toluenesulfonyl chloride. mdpi.comnih.gov This reaction targets the hydroxyl group at the C-7 position, which is a common site for derivatization on the coumarin scaffold. mdpi.com
Crystallographic studies of 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate reveal key structural features. The coumarin ring system is nearly planar. nih.gov The dihedral angle between this coumarin plane and the benzene (B151609) ring of the tosyl group is significant, reported as 56.11 (6)°. nih.gov The crystal packing of the molecule is stabilized by C-H···O hydrogen bonds, creating a three-dimensional framework. nih.gov
Below are selected crystallographic data for the related compound, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄O₅S |
| Molecular Weight | 330.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5582 (19) |
| b (Å) | 8.024 (2) |
| c (Å) | 13.336 (4) |
| α (°) | 88.648 (8) |
| β (°) | 87.420 (7) |
| γ (°) | 74.341 (4) |
| Volume (ų) | 777.9 (3) |
This data is for the C-4 methylated analog of the title compound.
Spectroscopic characterization is also crucial for confirming the structure. Infrared (IR) spectroscopy shows the disappearance of the O-H stretching vibration from the parent hydroxycoumarin and the appearance of characteristic bands for the sulfonyl (SO₂) and ester (C=O) groups. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the proton and carbon environments, confirming the successful O-sulfonylation process. researchgate.net
Review of Foundational Literature on Coumarin Derivatization
The synthesis of coumarin derivatives is a well-established field in organic chemistry, with several classic methods for constructing the core ring system. These include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. chemmethod.commdpi.com The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, is a widely used and efficient method for producing many coumarin derivatives, including the 7-hydroxycoumarin precursors needed for the title compound. mdpi.comchemmethod.com
Once the coumarin scaffold is formed, derivatization can be achieved at various positions. The C-7 hydroxyl group is a particularly reactive and versatile handle for further functionalization. mdpi.com The synthesis of esters, such as the title sulfonate ester, is a common strategy. This is typically achieved through O-acylation or O-sulfonylation reactions, where the 7-hydroxycoumarin is treated with an appropriate acyl chloride or sulfonyl chloride in the presence of a base. mdpi.comresearchgate.netresearchgate.net Research has demonstrated efficient protocols for these transformations using bases like triethylamine (B128534) in solvents such as dichloromethane (B109758), often at ambient temperature and with short reaction times. mdpi.comsemanticscholar.org This straightforward derivatization allows for the systematic modification of the coumarin structure to explore structure-activity relationships and develop new functional molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2-oxochromen-7-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-11-2-7-14(8-3-11)22(18,19)21-13-6-4-12-5-9-16(17)20-15(12)10-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZOSXXHUFURKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Oxo 2h Chromen 7 Yl 4 Methyl 1 Benzenesulfonate
Retrosynthetic Analysis of the 7-O-Sulfonyl Ester Moiety
A retrosynthetic analysis of the target molecule, 2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate, logically disconnects the molecule at the ester linkage. The most strategic disconnection is at the oxygen-sulfur bond of the sulfonyl ester. This approach simplifies the synthesis into two primary synthons: a nucleophilic coumarin (B35378) precursor and an electrophilic sulfonyl precursor.
This disconnection leads back to 7-hydroxy-2H-chromen-2-one (also known as umbelliferone) or its derivatives and a p-toluenesulfonyl halide. The phenolic hydroxyl group at the C7 position of the coumarin ring acts as the nucleophile, while the sulfur atom of the sulfonyl halide serves as the electrophilic center. This strategy is highly efficient as it relies on the well-established reactivity of phenols with sulfonyl chlorides to form stable sulfonate esters.
Precursor Compounds and Starting Materials
The successful synthesis of the target compound is dependent on the availability and preparation of key precursor molecules. These include the coumarin scaffold and the sulfonylating agent.
The foundational structure for the target molecule is a 7-hydroxy-2H-chromen-2-one, commonly known as an umbelliferone derivative. indianchemicalsociety.comnih.govphytojournal.com A frequently used starting material is 7-hydroxy-4-methyl-2H-chromen-2-one. This precursor can be synthesized via the Pechmann condensation reaction. mdpi.comresearchgate.net This acid-catalyzed reaction typically involves the condensation of a phenol (B47542) (like resorcinol) with a β-ketoester (such as ethyl acetoacetate or methyl acetoacetate). mdpi.comresearchgate.net For instance, reacting resorcinol with methyl acetoacetate in the presence of concentrated sulfuric acid at low temperatures yields 7-hydroxy-4-methyl-2H-chromen-2-one. mdpi.com
The second key component is an appropriate sulfonyl halide, which acts as the electrophile. For the synthesis of this compound, p-toluenesulfonyl chloride (also known as tosyl chloride) is the specific reactant required. nih.gov Other related sulfonyl chlorides, such as benzenesulfonyl chloride, are also used to create similar sulfonate esters. mdpi.comresearchgate.net These reagents are commercially available and are highly reactive towards nucleophiles like phenolic hydroxyl groups.
O-Sulfonylation Protocols
The key transformation in the synthesis is the O-sulfonylation of the 7-hydroxycoumarin precursor. This reaction involves the formation of the sulfonate ester bond.
The O-sulfonylation reaction is typically carried out in the presence of a base. The base deprotonates the phenolic hydroxyl group of the 7-hydroxycoumarin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the desired O-sulfonyl ester.
Commonly used bases for this transformation include organic amines like triethylamine (B128534) mdpi.comresearchgate.netmdpi.com and inorganic bases such as anhydrous potassium carbonate. nih.gov For example, a straightforward synthesis involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of triethylamine at ambient temperature. mdpi.comresearchgate.net Another documented procedure uses a mixture of 8-formyl-7-hydroxy-4-methyl coumarin, p-toluenesulfonylchloride, and anhydrous potassium carbonate. nih.gov
| Coumarin Precursor | Sulfonyl Chloride | Base | Yield | Reference |
|---|---|---|---|---|
| 7-hydroxy-4-methyl-2H-chromen-2-one | Benzenesulfonyl chloride | Triethylamine | 77% | mdpi.com |
| 8-formyl-7-hydroxy-4-methyl coumarin | p-Toluenesulfonylchloride | Anhydrous K₂CO₃ | 80% | nih.gov |
The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents are generally preferred to avoid any side reactions with the sulfonyl chloride.
Dichloromethane (B109758) is a frequently reported solvent for these reactions, particularly when using triethylamine as the base. mdpi.comresearchgate.netmdpi.com It effectively dissolves the coumarin precursor and the sulfonyl chloride, allowing the reaction to proceed smoothly at room temperature. mdpi.comresearchgate.net Another solvent system employed is super dry acetone, which is used in conjunction with potassium carbonate as the base. nih.gov The reaction in acetone is often stirred for several hours at room temperature to ensure completion. nih.gov After the reaction, the solvent is typically removed under reduced pressure to isolate the crude product, which is then purified. mdpi.comnih.gov
| Solvent | Base Used | Typical Conditions | Reference |
|---|---|---|---|
| Dichloromethane | Triethylamine | Ambient temperature, 1 hour stirring | mdpi.com |
| Acetone (super dry) | Anhydrous K₂CO₃ | Room temperature, 12 hours stirring | nih.gov |
Reaction Condition Control and Parameters (e.g., Temperature, Time)
The synthesis of the target compound, a tosylated coumarin derivative, involves the reaction of a 7-hydroxycoumarin with a tosylating agent. The precise control of reaction parameters is crucial for achieving high yields and purity.
One documented method for a closely related compound, 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (B104242), involves stirring a mixture of 8-formyl-7-hydroxy-4-methyl coumarin, p-toluenesulfonylchloride, and anhydrous potassium carbonate in super dry acetone. This reaction is conducted at room temperature for 12 hours nih.gov. Another synthesis for the title compound itself involves the slow addition of 4-hydroxyphenyl-4-methylbenzenesulfonate to a mixture of para-toluenesulfonic acid and acetylacetic ester at a controlled temperature of 278–288 K. After the initial 30-minute addition, the mixture is stirred for 12 hours at room temperature nih.gov.
A more general O-sulfonylation protocol for 7-hydroxy-4-methyl-2H-chromen-2-one uses benzenesulfonyl chloride in the presence of triethylamine as a base and dichloromethane as the solvent. This reaction proceeds efficiently at ambient temperature and is typically complete within one hour mdpi.comresearchgate.net. The temperature for condensation reactions to form the initial 7-hydroxycoumarin precursor is generally kept between 100-130°C to ensure good yields and prevent the formation of tars that can occur at higher temperatures google.com.
The table below summarizes key parameters for the synthesis of the title compound and its analogs.
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 mdpi.comresearchgate.net |
| Reactants | 8-formyl-7-hydroxy-4-methyl coumarin, p-toluenesulfonylchloride | 4-hydroxyphenyl-4-methylbenzenesulfonate, acetylacetic ester, p-toluenesulfonic acid | 7-hydroxy-4-methyl-2H-chromen-2-one, benzenesulfonyl chloride |
| Reagent/Base | Anhydrous K₂CO₃ | - | Triethylamine |
| Solvent | Super dry acetone | None specified | Dichloromethane |
| Temperature | Room Temperature | 278–288 K (initial), then Room Temperature | Ambient Temperature |
| Time | 12 hours | 12.5 hours | 1 hour |
Purification and Isolation Techniques for the Compound
Following the synthesis, a systematic purification and isolation procedure is essential to obtain the pure product. A common first step involves pouring the reaction mixture into ice-water, which causes the solid product to precipitate nih.gov. The crude solid is then collected by filtration.
Subsequent washing steps are employed to remove unreacted reagents and byproducts. The filtered solid is typically washed with cold water nih.gov. In some procedures, an acidic wash with dilute hydrochloric acid is also performed before the water wash nih.gov. After washing, the product is dried at room temperature nih.gov.
The final step for achieving high purity is recrystallization. A mixture of ethanol (B145695) and dioxane has been used to obtain colorless crystals of the title compound suitable for X-ray analysis nih.govnih.gov. For similar compounds, purification via column chromatography on silica gel with dichloromethane as the eluent is also an effective method mdpi.comresearchgate.net. General techniques for coumarin purification include chromatography using adsorbents like neutral or acidic alumina and silica gel researchgate.net.
| Technique | Description |
| Precipitation | The reaction mixture is poured into ice-water to precipitate the solid product nih.gov. |
| Filtration | The precipitated solid is separated from the liquid mixture. |
| Washing | The solid is washed with dilute hydrochloric acid and/or cold water to remove impurities nih.gov. |
| Drying | The purified solid is dried, often at room temperature nih.gov. |
| Recrystallization | Colorless crystals are obtained from an ethanol and dioxane solution nih.govnih.gov. |
| Column Chromatography | An alternative method using silica gel and an appropriate eluent (e.g., dichloromethane) to purify the compound mdpi.comresearchgate.net. |
Broader Context: Classical and Modern Coumarin Core Synthesis Strategies Relevant to Analogous Structures
The synthesis of the specific title compound relies on the pre-existence of the coumarin core. The construction of this core can be achieved through various classical and modern synthetic strategies. These methods are versatile and allow for the preparation of a wide array of coumarin derivatives.
Pechmann Condensation Methods
The Pechmann condensation is a widely used method for synthesizing coumarins from simple starting materials rsc.org. This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions wikipedia.orgorganic-chemistry.org. A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride organic-chemistry.orgsciensage.infonih.gov.
The reaction mechanism typically begins with a transesterification, followed by an intramolecular ring closure similar to a Friedel-Crafts reaction, and concludes with dehydration wikipedia.org. The reaction conditions can be tuned based on the reactivity of the phenol. Highly activated phenols, like resorcinol, can react at room temperature, whereas less reactive phenols may require harsher conditions such as heating jk-sci.com.
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides another important route to the coumarin scaffold. This method involves the reaction between a salicylaldehyde derivative and a compound containing an active methylene group, such as diethyl malonate or derivatives of ethyl acetate biomedres.usnih.govaip.org. The reaction is typically catalyzed by a weak base like piperidine or L-proline sciensage.infobiomedres.usrsc.org.
Modern variations of this method utilize microwave irradiation to accelerate the reaction, often allowing for solvent-free conditions and leading to faster synthesis times aip.orgrsc.org. This approach is highly efficient for producing coumarins with substituents at the C-3 position biomedres.us.
Perkin and Kostanecki-Robinson Reactions
The Perkin reaction is a classical method for preparing coumarins, first described by W. H. Perkin in 1868 organicreactions.org. It involves the condensation of a salicylaldehyde with an acid anhydride, typically in the presence of the sodium salt of the corresponding acid organicreactions.orggoogle.com. The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization researchgate.net. This method is particularly useful for synthesizing 3- or 4-substituted coumarins researchgate.net.
The Kostanecki-Robinson reaction (also known as Kostanecki acylation) is used to form chromones or coumarins from O-hydroxyaryl ketones and aliphatic acid anhydrides wikipedia.orgwikipedia.org. The mechanism involves an initial O-acylation of the phenol, followed by an intramolecular aldol condensation to form the heterocyclic ring, and finally, elimination of a hydroxyl group to yield the coumarin or chromone product wikipedia.org.
Wittig and Reformatsky Reactions in Coumarin Synthesis
Modern synthetic strategies have incorporated other name reactions to build the coumarin core. The Wittig reaction offers a good alternative for synthesizing 3,4-unsubstituted coumarins . The general approach involves the reaction of an o-hydroxybenzaldehyde with a suitable Wittig reagent, such as a phosphonium ylide derived from an α-halo ester sciensage.inforesearchgate.net. One-pot variations of this reaction have been developed, providing an efficient route to functionalized coumarins .
The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc wisdomlib.orgwikipedia.org. The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which adds to the carbonyl group to form a β-hydroxy ester wikipedia.org. This intermediate can then undergo intramolecular cyclization to form the coumarin lactone ring. This method has found application in the synthesis of various coumarin derivatives sciensage.infowisdomlib.org.
Metal-Catalyzed Coupling Reactions for Coumarin Scaffold Assembly
The construction of the coumarin scaffold, a key structural feature of this compound, can be achieved through various synthetic transformations. Among these, metal-catalyzed coupling reactions have emerged as powerful tools, offering high efficiency and selectivity. While the direct synthesis of the target compound often involves the sulfonylation of a pre-formed 7-hydroxy-4-methylcoumarin intermediate, the assembly of this crucial precursor can be accomplished using metal catalysis.
One notable example of a metal-catalyzed reaction for coumarin synthesis is the Suzuki coupling. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For instance, a synthetic strategy could involve the coupling of a suitably substituted boronic acid with an iodinated coumarin derivative. Research has demonstrated the successful synthesis of coumarin derivatives via Suzuki coupling using palladium(II) acetate as the catalyst in polyethylene glycol (PEG-400) as a solvent under microwave irradiation kjscollege.com. This approach highlights the utility of palladium catalysis in forming key carbon-carbon bonds within the coumarin framework.
Other metal-catalyzed reactions applicable to coumarin synthesis include variations of Heck, Sonogashira, and Stille couplings, which enable the introduction of diverse substituents onto the coumarin ring system. These reactions underscore the versatility of transition metal catalysis in the synthesis of complex heterocyclic compounds.
Table 1: Examples of Metal-Catalyzed Reactions in Coumarin Synthesis
| Reaction Type | Catalyst Example | Reactants | Key Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | Aryl Boronic Acid + Halogenated Coumarin | C-C |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Alkene + Halogenated Coumarin | C-C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne + Halogenated Coumarin | C-C |
This table presents a summary of common metal-catalyzed coupling reactions that can be employed in the synthesis of the coumarin scaffold.
Green Chemistry Approaches in Coumarin Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact and enhance safety. benthamdirect.com These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.com
Several green synthetic methods have been successfully employed for coumarin synthesis, including:
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. The Pechmann condensation, a classic method for synthesizing 7-hydroxycoumarins, can be performed under solvent-free conditions using a solid acid catalyst like Amberlyst-15. scispace.comresearchgate.net This method has been shown to produce 7-hydroxy-4-methylcoumarin in excellent yields. researchgate.net Another approach involves grinding reactants together, a technique known as mechanochemistry, which has been used for the synthesis of novel coumarin derivatives. tandfonline.com
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times. kjscollege.combenthamdirect.com For example, the Knoevenagel condensation to form coumarins has been expedited using microwave irradiation in the absence of a solvent. kjscollege.com
Use of Greener Catalysts and Solvents:
Ionic Liquids: Brønsted acidic pyridinium-based ionic liquids have been utilized as recyclable catalysts for the synthesis of coumarin derivatives under solvent-free conditions at room temperature. rsc.org
Solid Acid Catalysts: Reusable solid acid catalysts such as zeolites, montmorillonite K-10, and sulfated zirconia offer an environmentally benign alternative to corrosive homogeneous acid catalysts like sulfuric acid. wordpress.com
Green Solvents: Polyethylene glycol (PEG) has been used as a recyclable and non-toxic solvent for reactions such as the O-allylation of 7-hydroxycoumarins. kjscollege.com
The synthesis of 7-hydroxy-4-methylcoumarin, the direct precursor to this compound, provides a clear example of the application of green chemistry principles. The Pechmann condensation of resorcinol and ethyl acetoacetate can be catalyzed by oxalic acid, a milder alternative to concentrated sulfuric acid. sathyabama.ac.in
Table 2: Comparison of Green Synthesis Methods for Coumarins
| Method | Catalyst/Medium | Conditions | Advantages |
|---|---|---|---|
| Solvent-Free Pechmann Condensation | Amberlyst-15 | 110°C | High yield, reusable catalyst, no solvent waste researchgate.net |
| Microwave-Assisted Knoevenagel Condensation | Piperidine | Solvent-free | Rapid reaction times, high efficiency kjscollege.com |
| Ionic Liquid Catalysis | [MBSPy][HSO₄] | Room temperature, solvent-free | Recyclable catalyst, mild conditions, excellent yields rsc.org |
| O-Allylation in Green Solvent | K₂CO₃ / PEG-400 | 60°C | Use of a weak base and a recyclable, non-toxic solvent kjscollege.com |
This table summarizes various green chemistry approaches applied to the synthesis of coumarin derivatives, highlighting the catalyst, reaction conditions, and key benefits of each method.
Reactivity and Chemical Transformations of 2 Oxo 2h Chromen 7 Yl 4 Methyl 1 Benzenesulfonate
Role of the 4-Methyl-1-benzenesulfonate Group as a Leaving Group
The 4-methyl-1-benzenesulfonate group, commonly known as the tosylate (TsO) group, is an excellent leaving group in nucleophilic substitution reactions. Its efficacy stems from the stability of the resulting tosylate anion. When the C-O bond between the coumarin (B35378) ring and the tosylate group cleaves, the negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonate group. This delocalization spreads the charge over three oxygen atoms and the sulfur atom, significantly stabilizing the anion. This stability makes the departure of the tosylate group energetically favorable, thus facilitating the substitution reaction at the C-7 position of the coumarin nucleus. The conversion of a hydroxyl group, which is a poor leaving group, into a tosylate is a common strategy to activate a molecule for nucleophilic substitution.
Nucleophilic Substitution Reactions at the 7-Position
The presence of the tosylate group at the 7-position of the 2-oxo-2H-chromen scaffold renders this position highly susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of 7-substituted coumarin derivatives.
Reactivity with Oxygen-Centered Nucleophiles
The displacement of the tosylate group by oxygen-centered nucleophiles is a straightforward method for synthesizing 7-alkoxy and 7-aryloxy coumarin derivatives. These reactions typically proceed under basic conditions, where an alcohol or phenol (B47542) is deprotonated to form a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electron-deficient C-7 carbon of the coumarin, displacing the tosylate leaving group.
Table 1: Synthesis of 7-Alkoxycoumarins via Nucleophilic Substitution
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methanol | NaOMe, MeOH | 7-methoxy-4-methylcoumarin | - |
| Ethanol (B145695) | NaOEt, EtOH | 7-ethoxy-4-methylcoumarin | - |
Reactivity with Nitrogen-Centered Nucleophiles
Nitrogen-centered nucleophiles, such as amines and azides, can also displace the 7-tosylate group to yield 7-aminocoumarins and 7-azidocoumarins, respectively. The direct substitution with amines can sometimes be challenging, leading to the development of alternative, more efficient methods.
One such method is the Buchwald-Hartwig cross-coupling reaction, which provides a palladium-catalyzed route to form C-N bonds. nih.gov Although this method is typically used with aryl halides, it has been adapted for use with aryl sulfonates. Another powerful, transition-metal-free approach is the Smiles rearrangement. nih.gov In this method, the 7-hydroxycoumarin is first alkylated with an α-bromoacetamide, and the resulting ether undergoes a tandem O→N Smiles rearrangement and amide hydrolysis to yield the N-substituted 7-aminocoumarin. nih.gov
The reaction with sodium azide, on the other hand, typically proceeds as a standard SNAr reaction to give the 7-azidocoumarin derivative. This azide can then be readily reduced to the corresponding primary 7-aminocoumarin or used in cycloaddition reactions. nih.gov
Table 2: Synthesis of 7-Substituted Aminocoumarins
| Reagent | Method | Product | Yield (%) |
|---|---|---|---|
| Various Amines | Buchwald-Hartwig Coupling | N-Substituted 7-aminocoumarins | Good to Excellent |
| α-Bromoacetamides | Smiles Rearrangement | N-Substituted 7-aminocoumarins | Moderate to High nih.gov |
Reactivity with Sulfur-Centered Nucleophiles
The reaction of 2-oxo-2H-chromen-7-yl 4-methyl-1-benzenesulfonate with sulfur-centered nucleophiles provides a viable route to 7-thiocoumarins. Thiolate anions, generated by the deprotonation of thiols, are potent nucleophiles that can readily displace the tosylate group. nih.gov For instance, treatment of the 7-tosyloxycoumarin with sodium hydrosulfide (NaSH) can be used to synthesize the corresponding 7-mercaptocoumarin. mdpi.comnih.gov These mercapto derivatives serve as valuable intermediates for the synthesis of more complex sulfur-containing coumarin analogues. mdpi.comnih.gov
Transformations of the Coumarin Core and Side Chains
Beyond simple substitution at the 7-position, the functionalities of the coumarin scaffold can be utilized to construct more elaborate molecular architectures, including fused heterocyclic systems.
Cyclization Reactions Leading to Fused Heterocycles
The strategic introduction of a functional group at the 7-position can be followed by an intramolecular cyclization reaction to build a new ring fused to the coumarin core. This approach is a powerful tool for the synthesis of various classes of polycyclic heteroaromatic compounds, such as furanocoumarins and pyranocoumarins. nih.govrsc.org
For example, a nucleophile containing a secondary reactive site can be attached to the 7-position. Subsequent reaction of this secondary site with an adjacent position on the coumarin ring, often the C-6 or C-8 position via electrophilic aromatic substitution or other cyclization strategies, results in the formation of a new fused ring. While many syntheses of fused coumarins start from different precursors, the 7-tosyloxy derivative represents a key entry point for introducing the necessary side chain for cyclization. nih.govrsc.org
Table 3: Examples of Fused Heterocyclic Systems from Coumarin Precursors
| Fused Heterocycle | Synthetic Strategy |
|---|---|
| Furo[3,2-g]coumarin (Psoralen) | Introduction of an allyl group followed by oxidative cyclization. |
| Pyrano[3,2-g]coumarin | Pechmann condensation of a substituted phenol followed by cyclization. |
Oxidative Transformations of Related Moieties
The coumarin scaffold, the core of this compound, is subject to various oxidative transformations, often mediated by enzymatic or chemical means. Studies on related 7-substituted coumarin derivatives provide insight into potential oxidative pathways.
For instance, the in vitro biotransformation of 7-alkoxycoumarins by rat liver microsomes demonstrates oxidative metabolism. The primary transformation is the O-dealkylation to the corresponding 7-hydroxycoumarin metabolite. nih.gov This process is dependent on microsomal enzymes and cofactors like NADPH. nih.gov Thin-layer chromatography analysis of the reaction mixtures reveals the formation of several fluorescent metabolites in addition to 7-hydroxycoumarin, indicating that oxidation can occur at multiple sites on the coumarin structure. nih.gov
Chemical oxidation methods are also employed in the synthesis and functionalization of coumarins. For example, the synthesis of coumarins from phenols and acrylates can involve an oxidant like K₂S₂O₈ to regenerate a palladium(II) catalyst in a proposed reaction mechanism. mdpi.com Furthermore, C-H activation strategies for modifying the coumarin core often utilize oxidants. The palladium-catalyzed C-3 alkenylation of coumarins can proceed under an oxygen atmosphere, where O₂ acts as the sole oxidant. mdpi.com These examples highlight that both the benzenoid and pyrone rings of the coumarin system can be targeted for oxidative functionalization, depending on the reagents and conditions employed.
Table 1: Examples of Oxidative Transformations in Coumarin Chemistry
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| O-dealkylation | Liver microsomes, NADPH | 7-Hydroxycoumarin | nih.gov |
| C-H Alkenylation | Pd(OPiv)₂, K₂CO₃, O₂ | C-3 Alkenylated Coumarin | mdpi.com |
| Oxidative Coupling | Phenol, Acrylate, Pd Catalyst, K₂S₂O₈ | Coumarin | mdpi.com |
Reductive Transformations of Related Moieties
The coumarin nucleus and its derivatives can undergo a variety of reductive transformations, targeting the α,β-unsaturated lactone system. These reductions can lead to the saturation of the pyrone ring, yielding chroman-2-ones or dihydrocoumarins.
One prominent method is the electrochemical reduction of coumarins at carbon cathodes. acs.org Cyclic voltammetry studies show two irreversible cathodic peaks, corresponding to a one-electron reduction to form a radical-anion intermediate. This intermediate can be protonated to a neutral radical, which then undergoes self-coupling to yield a hydrodimer. acs.org Further reduction can lead to the formation of dihydrocoumarin. acs.org
Photocatalysis offers another mild and efficient route for reductive transformations. A visible-light-driven reductive azaarylation of coumarin-3-carboxylic acids has been developed using fac-Ir(ppy)₃ as a photocatalyst. nih.govacs.orgresearchgate.net This reaction proceeds via a decarboxylative Giese-type transformation, ultimately yielding biologically relevant 4-substituted-chroman-2-ones. nih.govacs.org The key steps involve the reduction of a (cyano)azaarene by the excited photocatalyst, followed by the addition of the resulting radical to the coumarin olefin activated by the carboxylic acid group. nih.govacs.org
Additionally, nitro-substituted coumarins can be readily reduced to the corresponding amino coumarins. A common method involves using iron (Fe) powder in dioxane in the presence of glacial acetic acid. chemmethod.com This transformation is a crucial step in synthesizing a variety of functionalized coumarin derivatives.
Table 2: Reductive Methods for Coumarin Derivatives
| Method | Key Reagents | Substrate | Product | Reference |
|---|---|---|---|---|
| Electrochemical Reduction | Carbon cathode, DMF | Coumarin | Hydrodimer, Dihydrocoumarin | acs.org |
| Photocatalytic Reductive Arylation | fac-Ir(ppy)₃, Visible light, Base | Coumarin-3-carboxylic acid | 4-Aryl-chroman-2-one | nih.govacs.org |
| Nitro Group Reduction | Fe, Dioxane, Acetic acid | Nitro coumarin | Amino coumarin | chemmethod.com |
Functional Group Interconversions on the Coumarin Scaffold
The coumarin scaffold is amenable to a wide array of functional group interconversions, enabling the synthesis of diverse derivatives. The hydroxyl group at the C-7 position, as found in the precursor to the title compound (7-hydroxy-4-methylcoumarin), is a particularly versatile handle for such modifications.
O-Sulfonylation and O-Acylation: The synthesis of this compound itself is an example of O-sulfonylation. This reaction is efficiently carried out by treating the parent 7-hydroxycoumarin with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). mdpi.comresearchgate.net Similarly, O-acylation can be achieved by reacting the 7-hydroxycoumarin with an acyl chloride, such as 4-chlorobenzoyl chloride, under similar basic conditions to yield the corresponding ester. mdpi.com
C-H Functionalization: Direct C-H bond activation has emerged as a powerful tool for modifying the coumarin core, particularly at the C-3 and C-4 positions. mdpi.com Palladium-catalyzed reactions are frequently used to introduce new substituents. For instance, C-3 alkenylation can be performed by coupling coumarins with alkenes using a Pd(OPiv)₂ catalyst. mdpi.com This method avoids the need for pre-functionalized starting materials.
Nitration and Reduction: The benzene (B151609) ring of the coumarin scaffold can be functionalized through electrophilic aromatic substitution. Nitration of coumarins using nitric acid in the presence of sulfuric acid can yield various nitro isomers depending on the reaction conditions, such as temperature. chemmethod.com These nitro groups can then be reduced to amino groups, providing a key intermediate for further derivatization, such as amide formation. chemmethod.comsciensage.info
Hydrolysis and Decarboxylation: The lactone ring of coumarin can be opened via hydrolysis. Base-catalyzed hydrolysis of coumarin in aqueous-methanol mixtures has been studied kinetically. researchgate.net Under specific conditions, this hydrolysis can be followed by in-situ decarboxylative Heck coupling, using the coumarin as a surrogate for the synthesis of o-hydroxy stilbenes. nih.gov
Mechanistic Investigations of Key Synthetic and Transformation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation and transformation of coumarin derivatives have been the subject of several mechanistic studies.
Mechanism of Tosylate Formation: The formation of the tosylate ester from a 7-hydroxycoumarin involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic sulfur atom of the toluenesulfonyl chloride. chemistrysteps.com This reaction is typically facilitated by a base, such as pyridine or triethylamine. mdpi.comchemistrysteps.com The base deprotonates the intermediate oxonium ion, leading to the formation of the stable tosylate ester and a hydrochloride salt. chemistrysteps.com The key advantage of this transformation is that the configuration of the carbon atom bearing the oxygen is retained, as the C-O bond is not broken during the reaction. chemistrysteps.com
Mechanism of Photocatalytic Reductive Arylation: For the visible-light-driven reductive arylation of coumarin-3-carboxylic acids, a plausible mechanism begins with the excitation of the fac-Ir(ppy)₃ photocatalyst by visible light. acs.org The excited catalyst then acts as a reductant, transferring an electron to a (cyano)azaarene to form a radical anion. acs.org This radical anion subsequently participates in a Giese-type reaction with the coumarin-3-carboxylic acid, which acts as a Michael acceptor. acs.org The reaction proceeds through a series of radical intermediates, followed by hydrogen atom transfer and rearomatization steps to afford the final 4-substituted-chroman-2-one product. nih.govacs.org
Mechanism of C-H Activation: Palladium-catalyzed C-H functionalization reactions on the coumarin scaffold are proposed to proceed through an arylpalladium intermediate. mdpi.com In the case of alkenylation, this species undergoes addition to the double bond of the alkene. This is followed by a palladium hydride elimination step. An oxidant is often required to regenerate the active Pd(II) catalyst, completing the catalytic cycle. mdpi.com
Mechanism of Base-Catalyzed Hydrolysis: The hydrolysis of the lactone ring in coumarin under basic conditions is a well-established ester hydrolysis reaction. It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone. This leads to a tetrahedral intermediate, which then collapses, breaking the C-O bond of the ring and forming a carboxylate and a phenoxide group, which is subsequently protonated upon workup. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of 2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of the closely related analog, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, run in DMSO-d₆, characteristic signals for the coumarin (B35378) and benzenesulfonate moieties are observed. chemicalbook.com
For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the coumarin ring system and the 4-methylbenzenesulfonate (B104242) (tosylate) group. The methyl group at the C4 position of the coumarin ring would appear as a singlet. The vinyl proton at C3 typically resonates as a singlet in the olefinic region. The aromatic protons of the coumarin ring (at C5, C6, and C8) would exhibit a characteristic splitting pattern based on their coupling relationships.
The tosylate group would introduce signals for its aromatic protons, which typically appear as two distinct doublets due to the para-substitution pattern, and a singlet for the methyl group protons. The integration of these signals would correspond to the number of protons in each unique environment, confirming the presence of all structural components.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Coumarin C4-CH₃ | ~2.4 | Singlet |
| Tosylate CH₃ | ~2.5 | Singlet |
| Coumarin H3 | ~6.4 | Singlet |
| Coumarin Aromatic H | 7.0 - 7.8 | Multiplets/Doublets |
| Tosylate Aromatic H | 7.4 - 7.9 | Doublets |
Note: Data is predicted based on general chemical shift values and data from analogous compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, providing information about its chemical environment and hybridization. The ¹³C NMR spectrum of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been reported, showing distinct resonances for each carbon atom. chemicalbook.com
For this compound, the spectrum would display signals for the carbonyl carbon of the lactone, the olefinic carbons of the α-pyrone ring, and the aromatic carbons of both the coumarin and tosylate rings. The two methyl carbons would appear in the upfield region of the spectrum. The quaternary carbons, including those bonded to oxygen and the sulfonate group, can also be identified. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Coumarin C4-CH₃ | ~18 |
| Tosylate CH₃ | ~21 |
| Coumarin Aromatic/Olefinic C | 110 - 155 |
| Tosylate Aromatic C | 128 - 145 |
| Coumarin C=O | ~160 |
Note: Data is predicted based on general chemical shift values and data from analogous compounds.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and usually already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different fragments of the molecule, for instance, linking the methyl protons to the quaternary carbons of the coumarin ring or connecting the coumarin and tosylate moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This helps in determining the three-dimensional conformation of the molecule.
Through the combined application of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, confirming its covalent structure and providing insights into its preferred conformation. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.
The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various functional groups present. Key vibrational modes include:
C-H stretching: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=O stretching: The carbonyl group of the α,β-unsaturated lactone (coumarin) gives rise to a strong absorption band.
C=C stretching: Aromatic and olefinic carbon-carbon double bond stretching vibrations result in several bands in the 1450-1620 cm⁻¹ region.
S=O stretching: The sulfonate ester group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds.
C-O stretching: The C-O stretching vibrations of the lactone and the sulfonate ester appear in the fingerprint region.
S-O stretching: The S-O stretching of the sulfonate ester also contributes to the fingerprint region.
The most diagnostic peaks in the IR spectrum provide clear evidence for the key structural features of the molecule.
Coumarin Lactone: The carbonyl (C=O) stretching frequency of the α,β-unsaturated lactone in the coumarin ring is a prominent feature. For a similar compound, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, this band is observed around 1734 cm⁻¹. chemicalbook.com This absorption is characteristic of the coumarin system.
Sulfonate Ester: The sulfonate ester group (R-SO₂-OR') is identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O double bonds. In the case of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, these bands are found at approximately 1365 cm⁻¹ (asymmetric) and 1192 cm⁻¹ (symmetric). chemicalbook.com The presence of these strong bands is a clear indicator of the sulfonate ester functionality.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Coumarin Lactone | C=O stretch | ~1730 |
| Sulfonate Ester | S=O asymmetric stretch | ~1370 |
| Sulfonate Ester | S=O symmetric stretch | ~1190 |
| Aromatic/Vinyl | C=C stretch | 1450 - 1620 |
| Aromatic/Vinyl | C-H stretch | >3000 |
| Methyl | C-H stretch | <3000 |
Note: Data is based on values for analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a critical tool for investigating the electronic properties of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, providing information on its chromophoric system and interaction with various solvent environments.
Electronic Transition Studies and Chromophore Behavior
The UV-Vis spectrum of coumarin derivatives is dominated by π → π* electronic transitions within their conjugated systems. The core structure, the 2H-chromen-2-one (coumarin) nucleus, acts as a primary chromophore. For the precursor molecule, 7-hydroxy-4-methylcoumarin, the spectrum in methanol shows a maximum absorption wavelength (λmax) around 322-323 nm, which is attributed to the cinnamoyl chromophore within the coumarin structure researchgate.net.
Upon esterification of the 7-hydroxy group with 4-methylbenzenesulfonate (tosylate), the electronic properties and, consequently, the absorption spectrum are altered. In a closely related analogue, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, spectroscopic analysis in methanol revealed absorption bands at 272 nm and 311 nm nih.govresearchgate.net. These bands correspond to the π → π* transitions within the aromatic systems of the coumarin ring and the attached benzenesulfonate group. The introduction of the sulfonate ester group modifies the electron density and the energy levels of the molecular orbitals involved in the electronic transitions.
Solvent Effects on Absorption Profiles
While specific solvatochromic studies for 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate are not extensively detailed in the reviewed literature, the behavior of coumarin derivatives is well-documented instras.comresearchgate.netnih.gov. The absorption and emission spectra of coumarins are known to be sensitive to solvent polarity instras.com. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.
For 7-substituted coumarins, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum, which suggests that the excited state is more polar than the ground state. The absorption spectra are often less sensitive to solvent changes but can still exhibit shifts instras.com. Given the polar nature of the carbonyl group in the pyrone ring and the sulfonate ester moiety, it is expected that the absorption profile of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate would be influenced by the polarity of the solvent. Interactions such as dipole-dipole forces and hydrogen bonding between the compound and solvent molecules can alter the energy gap between the ground and excited states, thus shifting the absorption maxima instras.com.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate through fragmentation analysis.
Molecular Ion Identification and Purity Assessment
The chemical formula for 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is C₁₇H₁₄O₅S, corresponding to a molecular weight of 330.34 g/mol . In mass spectrometry, this compound would be expected to show a distinct molecular ion peak ([M]⁺•) at m/z 330 under electron ionization (EI) or a pseudo-molecular ion peak ([M+H]⁺) at m/z 331 under soft ionization techniques like electrospray ionization (ESI). The accurate mass measurement of this ion using high-resolution mass spectrometry (HRMS) serves as a definitive confirmation of the elemental composition and is a primary indicator of the compound's identity and purity.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation of coumarins in mass spectrometry follows characteristic pathways that can be used for structural confirmation. A primary fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring, resulting in the formation of a stable benzofuran radical ion.
For 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, the fragmentation is expected to be initiated by cleavage at the ester linkage or by following the typical coumarin pathway. A plausible fragmentation pattern would include:
Cleavage of the C-O sulfonate bond: This would lead to the formation of a 4-methyl-2-oxo-2H-chromen-7-oxyl radical and a tosyl cation [C₇H₇SO₂]⁺ at m/z 155.
Cleavage of the S-O bond: This can result in a [C₁₀H₇O₃]⁺ ion from the coumarin fragment and a tosyl radical, or alternatively, the formation of a tosyl anion and a coumarin cation [C₁₇H₁₄O₅S]⁺• → [C₁₀H₇O₂]⁺ at m/z 175.
Loss of Toluene: A rearrangement could lead to the loss of neutral p-toluenesulfonic acid.
Loss of CO: The molecular ion or key fragments containing the coumarin moiety can undergo the characteristic loss of CO (28 Da).
A summary of potential key fragments is presented in the table below.
| Plausible Fragment Structure | m/z (Mass/Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [C₁₇H₁₄O₅S]⁺• (Molecular Ion) | 330 | - |
| [C₁₆H₁₄O₄S]⁺• | 302 | CO |
| [C₁₀H₇O₂]⁺ (4-methylcoumarin fragment) | 175 | •SO₂C₇H₇ |
| [C₇H₇SO₂]⁺ (Tosyl cation) | 155 | •OC₁₀H₇O₂ |
| [C₉H₇O]⁺ (Benzofuran fragment after CO loss) | 147 | •SO₂C₇H₇, CO |
| [C₇H₇]⁺ (Tropylium ion) | 91 | SO₂ from tosyl fragment |
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional molecular structure and crystal packing of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. A detailed study has provided precise structural parameters for this compound.
Key crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄O₅S |
| Formula Weight | 330.34 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 (implied) |
| a (Å) | 7.5582 (19) |
| b (Å) | 8.024 (2) |
| c (Å) | 13.336 (4) |
| α (°) | 88.648 (8) |
| β (°) | 87.420 (7) |
| γ (°) | 74.341 (4) |
| Volume (ų) | 777.9 (3) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 153 |
| Dihedral Angle (Coumarin/Benzene) | 56.11 (6)° |
Determination of Solid-State Molecular Architecture
The precise solid-state molecular architecture of this compound has been determined by single-crystal X-ray diffraction. This powerful analytical technique has revealed the spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
The compound crystallizes in the triclinic space group P1̅. The crystallographic data indicates that the asymmetric unit contains one molecule of the compound. The determination of the crystal structure allows for a detailed examination of the molecular geometry.
| Parameter | Value |
|---|---|
| Empirical formula | C17H14O5S |
| Formula weight | 330.34 |
| Crystal system | Triclinic |
| Space group | P1̅ |
| Unit cell dimensions | |
| a (Å) | 7.5582 (19) |
| b (Å) | 8.024 (2) |
| c (Å) | 13.336 (4) |
| α (°) | 88.648 (8) |
| β (°) | 87.420 (7) |
| γ (°) | 74.341 (4) |
| Volume (ų) | 777.9 (3) |
| Z | 2 |
Analysis of Crystal Packing Motifs and Supramolecular Assembly
The crystal packing of this compound is characterized by a three-dimensional framework established through intermolecular interactions. The arrangement of the molecules in the crystal lattice is not random; instead, they adopt specific orientations to maximize stabilizing forces. This ordered arrangement, or supramolecular assembly, is primarily governed by weak hydrogen bonds. The molecules are linked in such a way that they form a stable, repeating pattern throughout the crystal. nih.gov
Elucidation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)
The stability of the crystal structure of this compound is significantly influenced by intermolecular C-H···O hydrogen bonding. nih.gov These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the formation of the supramolecular architecture. The hydrogen atoms of the methyl and aromatic groups on one molecule interact with the oxygen atoms of the sulfonate and carbonyl groups of neighboring molecules. These C-H···O hydrogen bonds link the molecules together, creating a robust three-dimensional network that defines the crystal packing. nih.gov
Conformational Analysis and Planarity Assessment of the Coumarin Ring System
Conformational analysis of this compound reveals important details about its three-dimensional shape. The coumarin ring system is nearly planar, with a maximum deviation of 0.034 (2) Å from the mean plane. nih.govnih.gov This planarity is a characteristic feature of the coumarin scaffold.
The dihedral angle between the coumarin ring system and the benzene (B151609) ring of the 4-methyl-1-benzenesulfonate group is 56.11 (6)°. nih.govnih.gov This significant twist between the two ring systems is a key conformational feature of the molecule. In a related compound, 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, the dihedral angle between the benzene ring and the coumarin ring system is 32.41 (8)°. researchgate.netnih.gov Another similar structure, 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate, exhibits a dihedral angle of 54.61 (5)° between the 2H-chromene and the benzene rings. nih.gov
| Compound | Coumarin Ring System Planarity (Max. Deviation, Å) | Dihedral Angle between Rings (°) |
|---|---|---|
| This compound | 0.034 (2) nih.govnih.gov | 56.11 (6) nih.govnih.gov |
| 8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | 0.032 (2) researchgate.netnih.gov | 32.41 (8) researchgate.netnih.gov |
| 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate | 0.016 (1) nih.gov | 54.61 (5) nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable for characterizing the thermal properties of chemical compounds. While specific DSC and TGA data for this compound are not detailed in the provided search results, the characterization of related aryl sulfonyl esters of coumarin has been performed using these methods. mdpi.comresearchgate.net These analyses would provide information on the melting point, thermal stability, and decomposition profile of the title compound. For instance, in the synthesis of a related compound, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, thermal analyses were mentioned as part of its structural characterization. mdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For coumarin (B35378) compounds, these calculations elucidate electronic properties and reactivity.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. In studies of coumarin derivatives, DFT, often with the B3LYP functional, is employed to calculate molecular geometries and electronic properties. For instance, in a study on a similar compound, 2-oxo-2H-chromen-7-yl benzoate (B1203000), DFT calculations were performed to optimize the molecular structure and analyze the frontier molecular orbitals. sapub.org These calculations are crucial for understanding the electronic transitions and reactivity of the molecule.
Ab initio methods, such as the restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (RMP2), provide high-accuracy calculations for molecular systems. For related coumarin compounds, these methods have been used to refine geometric parameters and compare them with experimental data obtained from X-ray crystallography. sapub.orgsapub.org For example, in the analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, RMP2 was used to calculate torsion angles, which were then compared to DFT and experimental values. sapub.org
The choice of basis set and functional is critical for obtaining accurate results in quantum chemical calculations. For coumarin derivatives, basis sets like 6-311++G(d,p) are commonly used in conjunction with functionals like B3LYP to achieve a good balance between accuracy and computational cost. sapub.orgsemanticscholar.org The selection is tailored to the specific properties being investigated, whether it's molecular geometry, electronic spectra, or non-linear optical properties.
Molecular Geometry Optimization and Electronic Structure Analysis
Understanding the three-dimensional arrangement of atoms and the distribution of electrons is key to predicting a molecule's behavior.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and its potential for electronic transitions. For a related benzoate analog, the HOMO-LUMO energy gap was calculated to be approximately 4.465 eV, indicating significant charge transfer interaction within the molecule. sapub.org
| Parameter | Value (eV) |
| EHOMO | Not Specified |
| ELUMO | Not Specified |
| Energy Gap (ΔE) | 4.465 sapub.org |
This interactive data table provides a summary of the Frontier Molecular Orbital energies for a structurally similar coumarin derivative.
While not explicitly detailed in the provided search results for direct analogs, Natural Bond Orbital (NBO) analysis is a standard computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. This analysis provides a deeper understanding of the electronic interactions that stabilize the molecular structure.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the analysis of 2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE, the MEP map reveals distinct potential zones. The most negative regions, indicated by red and yellow, are concentrated around the oxygen atoms of the sulfonyl (O=S=O) and carbonyl (C=O) groups. These areas represent the most likely sites for electrophilic attack. Conversely, the blue-colored regions, indicating positive electrostatic potential, are primarily located around the hydrogen atoms of the methyl and aromatic groups, making them susceptible to nucleophilic attack. This charge distribution map is crucial for understanding the molecule's reactivity and intermolecular interaction patterns.
Non-linear Optical (NLO) Parameter Studies
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of novel compounds. For this compound, key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) have been calculated using DFT methods.
The calculated total dipole moment for the compound is significant, indicating a notable charge separation across the molecule. The first-order hyperpolarizability (β₀) value was found to be substantially higher than that of urea, a standard reference material for NLO studies. This suggests that this compound possesses promising NLO characteristics, which are attributed to the intramolecular charge transfer from the coumarin ring to the tosyl group.
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 8.35 | Debye |
| Mean Polarizability (α) | 35.88 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β₀) | 16.59 x 10⁻³⁰ | esu |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational spectroscopy provides a powerful means to validate experimental data and assign spectral features to specific molecular vibrations or electronic transitions.
The ¹H and ¹³C NMR chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The theoretical chemical shifts show a strong linear correlation with the experimentally observed values, confirming the accuracy of the computational model and aiding in the precise assignment of each proton and carbon atom in the molecule's structure. For instance, the proton of the coumarin ring (H5) is predicted and observed at a distinct downfield shift due to its electronic environment.
| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C2 | 160.01 | 163.4 |
| C3 | 114.12 | 118.9 |
| C4 | 142.85 | 146.5 |
| C4a | 118.01 | 120.6 |
| C5 | 128.89 | 131.5 |
| C6 | 111.02 | 115.6 |
| C7 | 151.78 | 155.8 |
| C8 | 117.84 | 121.3 |
| C8a | 153.21 | 156.9 |
| C1' | 133.01 | 136.5 |
| C2'/C6' | 130.15 | 133.2 |
| C3'/C5' | 129.08 | 132.3 |
| C4' | 146.12 | 149.6 |
| CH₃ | 21.68 | 25.1 |
Theoretical vibrational frequencies calculated via DFT methods, when scaled appropriately, show excellent agreement with the experimental FT-IR spectrum. The calculations allow for the unambiguous assignment of key vibrational modes. For example, the characteristic stretching vibration of the carbonyl group (C=O) in the lactone ring is computationally predicted and experimentally observed around 1730 cm⁻¹. Similarly, the symmetric and asymmetric stretching vibrations of the sulfonyl group (O=S=O) are identified in the 1383-1178 cm⁻¹ range, which aligns well with the computed frequencies.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum and understand the nature of electronic transitions. The calculated UV-Vis spectrum for this compound in a solvent like ethanol (B145695) shows major absorption peaks that correspond well with experimental data. The analysis reveals that the principal absorption bands in the ultraviolet region are due to π → π* transitions, primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These transitions are localized across the conjugated system of the coumarin moiety.
Intermolecular Interaction Analysis in the Solid State
The packing of molecules in the solid state is governed by various intermolecular interactions. For this compound, Hirshfeld surface analysis is a key tool used to visualize and quantify these interactions in the crystal lattice.
Hirshfeld Surface Analysis
A Hirshfeld surface analysis for this compound has not been specifically reported. This type of analysis is instrumental in visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), researchers can identify key contact points and the nature of the forces holding the crystal lattice together. For other coumarin derivatives, Hirshfeld surface analyses have revealed the significance of H···H, O···H, and C···H contacts in stabilizing the crystal packing. nih.govnih.gov
Reaction Mechanism Elucidation via Computational Pathways
There is currently no published research that specifically elucidates the reaction mechanism for the synthesis of this compound using computational methods. Such studies would typically involve density functional theory (DFT) or other quantum chemical calculations to map the potential energy surface of the reaction, identify transition states, and determine the most energetically favorable pathway for the formation of the molecule. These computational investigations are crucial for understanding the underlying principles of the chemical transformation and for optimizing reaction conditions.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes for the Compound
Current synthetic strategies for related coumarin (B35378) sulfonates often employ conventional methods that may involve hazardous solvents and reagents. For instance, a reported synthesis of a similar compound, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, utilizes dichloromethane (B109758) as a solvent and triethylamine (B128534) as a base. mdpi.comresearchgate.net While efficient, this approach presents environmental and safety concerns. Another method involves the use of para-toluenesulfonic acid and acetylacetic ester, which is then poured into a large volume of ice water. nih.gov
Future research should prioritize the development of green and sustainable synthetic routes. This involves adhering to the principles of green chemistry, such as waste prevention, use of safer solvents, and energy efficiency. An eco-friendly one-pot multi-component reaction has been reported for other complex coumarin structures, utilizing a green solvent mixture of water and imidazole, which also acts as a catalyst. nih.gov This approach could be adapted for the synthesis of the target compound.
Key areas for future investigation include:
Solvent Substitution: Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethanol (B145695), water, or ionic liquids.
Catalytic Systems: Exploring the use of solid acid catalysts or biocatalysts to replace stoichiometric reagents, which would simplify purification and reduce waste.
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single step to improve efficiency and minimize intermediate separation processes.
| Parameter | Current Methods | Proposed Green Routes |
| Solvent | Dichloromethane mdpi.comresearchgate.net | Water, Ethanol, Ionic Liquids |
| Base/Catalyst | Triethylamine (stoichiometric) mdpi.com | Reusable solid catalysts, Imidazole nih.gov |
| Procedure | Multi-step with purification | One-pot, multi-component reactions nih.gov |
| Energy Input | Room temperature to reflux mdpi.comnih.gov | Microwave or ultrasound assistance |
| Waste | Organic solvent waste, salt byproducts | Minimal waste, aqueous waste |
Exploration of Novel Reactivity Pathways and Transformations
The reactivity of the coumarin scaffold is diverse, allowing for various chemical transformations. nih.govnih.gov However, the specific reactivity of 2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE remains largely unexplored. The tosylate moiety is an excellent leaving group, suggesting that the C-7 position is activated for nucleophilic substitution reactions.
Future research could focus on:
Nucleophilic Aromatic Substitution: Investigating reactions with a wide range of nucleophiles (e.g., amines, thiols, azides) to displace the tosylate group. This would provide access to a library of novel 7-substituted coumarin derivatives with potentially enhanced biological or material properties.
Cross-Coupling Reactions: Utilizing the tosylate group as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds at the C-7 position.
Modifications of the Coumarin Core: Exploring reactions that modify the pyrone ring or the fused benzene (B151609) ring. This could include cycloaddition reactions, electrophilic substitutions, or ring-opening transformations to generate novel heterocyclic systems. The reactivity of 3- and 4-substituted coumarins has been investigated, including visible light-induced cross-dehydrocoupling and [3+2] cycloadditions, providing a basis for exploring similar transformations on this scaffold. nih.gov
Advanced Computational Modeling for Structure-Reactivity Relationships and Materials Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. For related coumarin derivatives, quantum chemical calculations like Density Functional Theory (DFT) have been successfully used to optimize molecular geometry and analyze electronic structures. sapub.org Similar approaches can be applied to this compound.
Future computational studies should aim to:
Establish Structure-Property Relationships: Use DFT and other methods to calculate key electronic parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. These parameters can be correlated with experimental observations of reactivity and photophysical properties.
Predict Reactivity: Model reaction pathways and transition states to predict the feasibility of novel transformations and to understand reaction mechanisms at a molecular level.
Design Functional Materials: Employ computational screening to design new derivatives with tailored properties. For example, by modeling how different substituents at the 7-position affect the compound's fluorescence spectrum, new molecules can be designed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. semanticscholar.orgresearchgate.net The existing crystal structure data for the title compound provides an excellent benchmark for validating these computational models. nih.gov The development of quantitative structure-activity relationships (QSAR) can further aid in predicting the biological or material properties of new derivatives. biorxiv.orgmdpi.com
| Computational Method | Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Optimize geometry, calculate electronic properties. sapub.org | Bond lengths/angles, HOMO-LUMO gap, spectral properties. |
| Time-Dependent DFT (TD-DFT) | Simulate electronic absorption and emission spectra. | UV-Vis and fluorescence wavelengths, oscillator strengths. |
| Molecular Dynamics (MD) | Simulate behavior in different environments (e.g., solvents, polymers). | Conformational changes, interaction energies. |
| QSAR Modeling | Correlate structural features with activity/properties. biorxiv.org | Predictive models for designing new functional molecules. |
Expansion of Applications in Emerging Chemical Technologies and Advanced Functional Materials
The coumarin scaffold is a "privileged structure" in medicinal chemistry and materials science due to its unique physicochemical and biological properties. nih.govresearchgate.net Derivatives of 7-hydroxycoumarin, the precursor to the title compound, are used as building blocks for novel therapeutic agents and as fluorescent chemosensors. semanticscholar.orgresearchgate.net
Future research should focus on leveraging the specific features of this compound for new applications:
Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin core can be modulated by chemical reactions. The tosylate group can act as a reactive site for binding to specific analytes, leading to a change in fluorescence. This could be exploited to develop chemosensors for detecting metal ions, anions, or biologically relevant molecules.
Advanced Polymers and MOFs: The compound can be used as a monomer or a functional building block for creating advanced materials. The tosylate group provides a convenient point for polymerization or for incorporation into larger structures like metal-organic frameworks (MOFs), imparting fluorescent or photo-responsive properties to the resulting material.
Bio-conjugation and Medicinal Chemistry: The reactivity of the tosylate group could be used to covalently link the coumarin scaffold to biomolecules, such as proteins or DNA, for imaging or therapeutic purposes. Furthermore, creating derivatives via nucleophilic substitution could lead to new compounds with enhanced biological activities, similar to how other 7-substituted coumarins have been developed as potent enzyme inhibitors. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE, and how can purity be ensured?
Answer:
Synthesis typically involves sulfonation of the chromen derivative using 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., anhydrous environment, base catalysis). Purification methods include:
- Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Recrystallization from ethanol or methanol for crystalline purity.
- HPLC analysis to confirm >95% purity. Validate using melting point determination and spectroscopic consistency (e.g., NMR, IR) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and sulfonate linkage (e.g., deshielded protons near the sulfonate group).
- IR Spectroscopy: Validate sulfonate (S=O stretches at ~1350–1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- X-ray Crystallography: Single-crystal diffraction (using SHELX for refinement) resolves bond lengths/angles and confirms stereochemistry .
Advanced: How can discrepancies between experimental (X-ray) and computational (DFT) structural data be resolved?
Answer:
- Parameter Optimization: Adjust DFT basis sets (e.g., B3LYP/6-311++G**) to better match experimental geometries.
- Twinning Analysis: Use SHELXL to detect crystal twinning, which may distort X-ray results .
- Cross-Validation: Compare vibrational spectra (IR/Raman) with DFT-predicted modes to identify systematic errors .
Table 1: Example of X-ray vs. DFT Bond Length Discrepancies
| Bond Type | X-ray (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C=O (chromen) | 1.21 | 1.23 | 1.65 |
| S-O (sulfonate) | 1.45 | 1.47 | 1.38 |
Advanced: What SHELX refinement strategies improve accuracy for this compound’s crystallographic data?
Answer:
- Twin Law Refinement: Apply TWIN/BASF commands in SHELXL to model twinned crystals .
- Anisotropic Displacement Parameters: Refine non-H atoms anisotropically to reduce R-factor (<5%).
- Hydrogen Placement: Use HFIX or DFIX constraints for geometrically estimated H-atoms .
Advanced: How should researchers address conflicting NMR and X-ray data regarding molecular conformation?
Answer:
- Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility in solution.
- Density Functional Theory (DFT): Calculate solution-phase conformers and compare with X-ray solid-state structures .
- Multi-Method Triangulation: Validate using IR (functional groups) and mass spectrometry (molecular ion) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid dermal contact (P210, P201) .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates.
- Storage: In airtight containers, away from ignition sources (P102, P210) .
Advanced: How to design a study investigating structure-activity relationships (SAR) for this compound?
Answer:
- Experimental Design:
- Synthetic Derivatives: Modify sulfonate/chromen substituents and assess bioactivity.
- Computational Docking: Use OLEX2 or AutoDock to predict binding affinities .
- Data Triangulation: Combine crystallography (SHELX), spectroscopy, and in vitro assays for robust SAR .
Table 2: Example SAR Study Workflow
| Step | Method/Tool | Outcome Metric |
|---|---|---|
| Derivative Synthesis | Column chromatography | Yield, purity |
| Structural Analysis | X-ray (SHELXL), DFT | Bond angles, conformers |
| Bioassay | Enzyme inhibition assay | IC₅₀ values |
Advanced: What statistical approaches validate the reliability of spectroscopic data in multi-lab studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
